Vilaprisan vs Ulipristal Acetate: Head-to-Head Fibroid Volume Reduction Comparison
In the randomized, active comparator-controlled phase IIb ASTEROID 2 trial (NCT02465814), vilaprisan 2 mg daily demonstrated numerically greater reduction in uterine fibroid volume compared with ulipristal acetate 5 mg daily. After 12 weeks of treatment, vilaprisan reduced the sum of the volume of the three largest fibroids by 29.9%, compared with a 23.8% reduction with ulipristal acetate, whereas placebo treatment resulted in a 6.3% increase in fibroid volume [1]. The absolute difference in fibroid volume reduction between vilaprisan and ulipristal acetate was 6.1 percentage points, favoring vilaprisan.
| Evidence Dimension | Percentage reduction in sum of volume of three largest uterine fibroids |
|---|---|
| Target Compound Data | 29.9% reduction |
| Comparator Or Baseline | Ulipristal acetate 5 mg daily: 23.8% reduction; Placebo: 6.3% increase |
| Quantified Difference | 6.1 percentage points greater reduction vs ulipristal acetate; 36.2 percentage points net difference vs placebo |
| Conditions | Phase IIb randomized, double-blind, placebo- and active-controlled multicenter trial; 12-week treatment period; N=155 evaluable women with uterine fibroids and heavy menstrual bleeding |
Why This Matters
For research programs evaluating comparative efficacy of SPRMs in fibroid volume reduction, vilaprisan provides a quantifiable advantage over the approved comparator ulipristal acetate, which may influence selection for preclinical disease modeling or comparative pharmacology studies.
- [1] Gemzell-Danielsson K, Seitz C, Bumbuliene Z, et al. Efficacy and safety of vilaprisan in women with uterine fibroids: Data from the phase 2b randomized controlled trial ASTEROID 2. Eur J Obstet Gynecol Reprod Biol. 2020;252:123-129. View Source
